molecular formula C18H17N3O5S B2484708 4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898412-10-7

4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

Cat. No.: B2484708
CAS No.: 898412-10-7
M. Wt: 387.41
InChI Key: ZLRUSNBPAHUDJW-UHFFFAOYSA-N
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Description

4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a complex organic compound that has captured the attention of researchers due to its intricate structure and potential applications in various scientific fields. This compound integrates both aromatic and heterocyclic structures, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of this compound typically involves a multistep process:

  • Step 1: Formation of 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline via cyclization reactions, starting from suitable amino acids or aldehydes.

  • Step 2: Introduction of the nitro group into the aromatic ring through nitration reactions, using nitrating agents such as nitric acid and sulfuric acid.

  • Step 3: Formation of the benzenesulfonamide group via sulfonation of benzene derivatives followed by amide formation.

Industrial Production Methods

In an industrial setting, the synthesis is often scaled up by optimizing reaction conditions to improve yields and reduce costs. Continuous flow reactors and automated synthesis platforms are frequently employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

  • Reduction: The compound can participate in reduction reactions, often using catalysts like palladium on carbon.

  • Substitution: The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Sodium periodate or potassium permanganate.

  • Reduction: Hydrogen gas with a catalyst, like palladium.

  • Substitution: Halogens or nitro groups often use halogenating agents like chlorinating agents or nitro reagents.

Major Products Formed

The primary products formed depend on the reaction conditions and reagents used. For instance, reduction of the nitro group leads to the corresponding amine, while electrophilic substitution on the aromatic ring can yield various substituted derivatives.

Scientific Research Applications

This compound finds applications across various scientific domains:

  • Chemistry: As a building block in organic synthesis and polymer chemistry.

  • Biology: Used in studying enzyme interactions and as a model compound in bioorganic studies.

  • Industry: Used in the production of dyes, pigments, and other specialized chemicals.

Mechanism of Action

When compared to other related compounds:

  • Structural Analogs: Compounds like 4-nitrobenzenesulfonamide and quinoline derivatives share similar structural motifs but differ in their reactivity and application spectrum.

  • Unique Features: The integration of nitro, sulfonamide, and heterocyclic quinoline structures in one molecule imparts unique reactivity and multifunctionality, setting it apart from simpler analogs.

Comparison with Similar Compounds

  • 4-nitrobenzenesulfonamide

  • 9-aminoacridine

  • 3-oxo-1,2,3,4-tetrahydroquinoline derivatives

Hope this illuminates the landscape of 4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide for you. If there's any other aspect you want to dive into, let me know!

Properties

IUPAC Name

4-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c22-17-8-3-13-11-14(10-12-2-1-9-20(17)18(12)13)19-27(25,26)16-6-4-15(5-7-16)21(23)24/h4-7,10-11,19H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRUSNBPAHUDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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